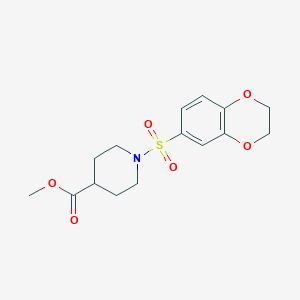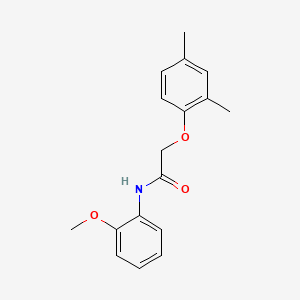
3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone, also known as BBAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBAT is a hydrazone derivative that has a unique chemical structure, making it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of cellular processes involved in cancer cell growth. 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone can inhibit the growth of cancer cells, induce apoptosis, and selectively bind to copper ions. 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has also been shown to have antioxidant properties, which may be important for its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is its unique chemical structure, which makes it an interesting target for synthesis and investigation. 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has potential applications in the fields of medicinal chemistry and environmental monitoring. However, one of the limitations of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone. One area of interest is in the development of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone as an anti-cancer agent. Further studies are needed to determine the efficacy of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone in vivo, and to investigate its mechanism of action. Another area of interest is in the development of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone as a fluorescent probe for the detection of other metal ions. Finally, there is potential for the synthesis of derivatives of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone with improved solubility and other properties that may be useful for scientific research.
Métodos De Síntesis
The synthesis of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone involves the reaction of 3-bromobenzaldehyde with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbohydrazide in the presence of acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone as a yellow solid. The yield of the synthesis is typically around 70-80%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been studied for its potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been investigated for its potential as an anti-cancer agent. 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo.
3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has also been studied for its potential as a fluorescent probe for the detection of metal ions. 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been shown to selectively bind to copper ions, resulting in a fluorescent signal that can be detected using spectroscopic techniques. This property of 3-bromobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has potential applications in the field of environmental monitoring and metal ion detection.
Propiedades
IUPAC Name |
6-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O2/c11-7-3-1-2-6(4-7)5-12-14-8-9(17)13-10(18)16-15-8/h1-5H,(H,14,15)(H2,13,16,17,18)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIALOHHFNJPHU-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)

![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)

![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)





![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)
